2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Description
Introduction to 2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic Acid in Research Context
Historical Development of Oxopiperidine Carboxylic Acid Research
The exploration of oxopiperidine carboxylic acids began in the late 20th century, driven by interest in their conformational flexibility and bioisosteric potential. Early work focused on simpler analogs, such as piperidine-2-carboxylic acid derivatives, which were identified as NMDA receptor antagonists in 1995. The introduction of sulfonic and sulfonamidoalkyl groups to these structures revealed nuanced structure-activity relationships, particularly in modulating receptor affinity. By the 2000s, advances in asymmetric synthesis enabled the production of enantiomerically pure variants, such as (3R)-6-oxopiperidine-3-carboxylic acid (CAS: 1426408-55-0), which became critical intermediates for complex derivatives. The synthesis of this compound emerged from efforts to enhance metabolic stability and binding specificity through aromatic substitution.
Significance in Heterocyclic and Medicinal Chemistry
Piperidine derivatives occupy a central role in medicinal chemistry due to their prevalence in bioactive molecules. The methoxyphenyl substituents in this compound contribute to π-π stacking interactions with protein targets, while the carboxylic acid group enhances solubility and hydrogen-bonding capacity. Comparative studies with phosphonic acid analogs, such as CGS-19755, suggest that the sulfonic and carboxylic functionalities in this molecule may adopt distinct binding geometries at therapeutic targets, influencing selectivity. Its structural features align with trends in kinase inhibitor and GPCR modulator design, where rigidified heterocycles improve pharmacokinetic profiles.
Table 1: Key Structural Features and Functional Roles
Position within Piperidine Derivative Classification Systems
This compound belongs to the subclass of N-arylpiperidine-3-carboxylic acids, distinguished by:
- Aromatic substitution pattern : Dual methoxy groups at positions 2 and 4 on phenyl rings introduce steric and electronic effects absent in simpler piperidines.
- Oxo group at C6 : The ketone imposes a boat-like conformation on the piperidine ring, as observed in X-ray studies of related structures.
- Chirality at C3 : The stereochemistry of the carboxylic acid side chain influences receptor binding, with (R)-enantiomers showing enhanced activity in preliminary assays.
Classification systems such as the IUPAC nomenclature and ClassyFire taxonomy categorize it under organoheterocyclic compounds > piperidines > N-arylpiperidines, reflecting its hybrid aromatic-aliphatic character.
Current Research Interest and Scientific Relevance
Recent studies emphasize three key areas:
- Synthetic methodology : Optimizing Ullmann coupling and reductive amination steps to improve yields (current protocols report ~40-60% purity).
- Computational modeling : Molecular dynamics simulations predict strong interactions with cyclooxygenase-2 (COX-2) and NMDA receptors, though in vitro validation remains pending.
- Structure-activity relationship (SAR) expansion : Systematic substitution of methoxy groups with halogens or alkyl chains is underway to modulate logP values and blood-brain barrier permeability.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-14-9-7-13(8-10-14)21-18(22)12-11-16(20(23)24)19(21)15-5-3-4-6-17(15)26-2/h3-10,16,19H,11-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEINSLPWPISAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or amino alcohols under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions. Methoxybenzene derivatives can be used as starting materials, reacting with electrophiles to form the desired substitution pattern.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide or through the hydrolysis of nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, particularly through mechanisms involving the modulation of cellular pathways associated with tumor growth and survival. For instance, research indicates that derivatives of piperidine compounds exhibit cytotoxic effects on hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin .
Neurodegenerative Disease Treatment
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes positions it as a candidate for enhancing cholinergic function in the brain, which is critical for cognitive processes .
Pharmacological Applications
The compound's pharmacokinetic properties have been optimized through structural modifications, leading to improved oral bioavailability and selectivity for specific targets such as factor Xa, which is crucial in coagulation pathways. This has implications for developing anticoagulant therapies .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited significant anticancer activity through a three-component reaction leading to spirocyclic structures. These structures were found to interact more effectively with protein binding sites, enhancing their biological activity against cancer cells .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, the compound was tested for its ability to prevent amyloid beta aggregation—a hallmark of Alzheimer's disease. The findings suggested that it not only inhibited enzyme activity but also displayed antioxidant properties, making it a dual-action therapeutic candidate .
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, highlighting variations in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects: Methoxy vs. Ethoxy vs. Methoxy: Ethoxy-substituted analogs (e.g., ) exhibit greater steric hindrance, which may alter receptor binding kinetics compared to methoxy groups.
Stereochemical Variations :
- Compounds like (2S,3S)-2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid highlight the role of chirality in pharmacological activity, though the target compound’s stereochemical details are unspecified in the evidence.
Applications :
- Most analogs are marketed as research chemicals or pharmaceutical intermediates (e.g., ), suggesting their utility in drug discovery pipelines.
Research Implications and Limitations
While the target compound’s exact pharmacological profile remains undocumented in the provided evidence, comparative analysis with structural analogs underscores the significance of substituent engineering in modulating chemical and biological properties.
Note: Data gaps, such as the target compound’s exact molecular weight and biological activity, highlight the need for primary research. References to commercial sources (e.g., ) confirm its accessibility for experimental validation.
Biological Activity
2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H21NO4
- Molecular Weight : 329.38 g/mol
Antimicrobial Activity
Research has indicated that similar compounds within the piperidine class exhibit significant antimicrobial properties. For example, studies on related oxopiperidine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Compounds with a piperidine backbone have been explored for their anticancer activities. In vitro studies demonstrated that derivatives of 6-oxopiperidine can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression . The specific mechanisms often involve modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.
Analgesic Effects
Some derivatives have been reported to possess analgesic properties. For instance, studies have shown that certain piperidine compounds can interact with opioid receptors, leading to pain relief in animal models . This suggests that this compound may also exhibit similar effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : It may bind to specific receptors involved in pain modulation and cellular signaling.
- Enzyme Inhibition : The compound could inhibit enzymes that are key in metabolic pathways relevant to cancer progression.
Case Studies
- Study on Antimicrobial Activity : A study published in MDPI evaluated several piperidine derivatives, including compounds similar to this compound. Results showed a significant reduction in bacterial growth, indicating strong antimicrobial potential .
- Anticancer Activity : In a study conducted on various cancer cell lines, derivatives were tested for their ability to induce apoptosis. Results indicated that compounds with structural similarities led to increased rates of apoptosis compared to controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
